ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate; bis(oxalic acid)
Description
Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate; bis(oxalic acid) is a synthetic organic compound combining a benzothiophene core with a 4-methylpiperazine-linked propanamido substituent and an ethyl ester group. The bis(oxalic acid) salt form enhances solubility and crystallinity, which is critical for pharmaceutical applications. The compound’s stereoelectronic properties are influenced by the tetrahydrobenzothiophene ring’s puckering dynamics and the 4-methylpiperazine moiety’s conformational flexibility .
Properties
IUPAC Name |
ethyl 2-[3-(4-methylpiperazin-1-yl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3S.2C2H2O4/c1-3-25-19(24)17-14-6-4-5-7-15(14)26-18(17)20-16(23)8-9-22-12-10-21(2)11-13-22;2*3-1(4)2(5)6/h3-13H2,1-2H3,(H,20,23);2*(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTZHJQQKLGMEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCN3CCN(CC3)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O11S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate; bis(oxalic acid) is a complex organic compound that has garnered attention for its potential pharmacological applications. This article explores the biological activity of this compound, focusing on its synthesis, structural characteristics, and various biological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 573.61 g/mol. The structure features a tetrahydro-benzothiophene core linked to a propanamido group that includes a 4-methylpiperazine moiety. This unique configuration suggests potential utility in medicinal chemistry, particularly in the development of pharmacologically active agents.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Formation of the Thiophene Ring : Utilizing thiophene derivatives as starting materials.
- Amidation Reactions : Introducing the propanamido group through acylation reactions.
- Piperazine Derivation : Modifying piperazine derivatives to enhance biological activity.
These synthetic pathways are crucial for optimizing the compound's properties and enhancing its biological activity.
Antitumor Activity
Research indicates that compounds derived from thiophene structures often exhibit significant antitumor properties. In particular, studies have shown that ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate demonstrates notable cytotoxicity against various cancer cell lines.
- IC50 Values : The compound has demonstrated an IC50 range from 23.2 to 49.9 µM against MCF-7 breast cancer cells, indicating strong antiproliferative activity .
The mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : The compound effectively induces apoptosis in cancer cells, which can be assessed through flow cytometry and DNA content analysis.
- Cell Cycle Arrest : It has been shown to cause G2/M-phase cell cycle arrest, leading to increased genetic material degradation due to apoptosis induction .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals distinct biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | Lacks piperazine; simpler amine structure | Antimicrobial |
| Ethyl 2-(4-methoxyphenyl)-3-thiophene derivatives | Contains phenolic groups; broader aromatic system | Anticancer |
| Cyclopenteno[b]thiophene derivatives | Different ring structure; potential anesthetic properties | Local anesthetic |
This table highlights the unique aspects of ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate concerning its complex structure and potential pharmacological applications.
Case Studies
Recent studies have focused on the therapeutic implications of this compound in cancer treatment:
- Study on MCF-7 Cells : A study indicated that the compound not only inhibited cell proliferation but also showed potential in reducing liver enzyme levels in treated mice models, suggesting a protective effect against hepatotoxicity associated with chemotherapy .
- Autophagy Assessment : The compound was evaluated for its effects on autophagy processes within MCF-7 cells. Results indicated that it inhibited autophagic cell death while promoting apoptosis and necrosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
The compound shares structural motifs with other amide- and piperazine-containing derivatives:
- Intermediate 3 (): Contains bis[3-(acetylsulfanyl)propanamido] groups. Unlike the target compound’s 4-methylpiperazine, this intermediate uses acetylsulfanyl substituents, which confer distinct redox and solubility properties. The absence of oxalic acid in Intermediate 3 reduces its crystallinity compared to the target compound .
- (4S)-2-{[2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetamido]methyl}-5,5-dimethylthiazolidine-4-carboxylic acid (): Features a dioxopiperazine ring, which contrasts with the target’s 4-methylpiperazine.
Physicochemical Properties
Crystallographic and Conformational Insights
- The tetrahydrobenzothiophene ring in the target compound likely adopts a puckered conformation, as described by Cremer and Pople’s ring puckering coordinates . This contrasts with planar heterocycles in simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
